![molecular formula C₁₃H₁₉NO₂ B1140022 3-[(1S,2S)-2-(氨甲基)-1-羟基环己基]苯酚 CAS No. 185502-41-4](/img/structure/B1140022.png)

3-[(1S,2S)-2-(氨甲基)-1-羟基环己基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

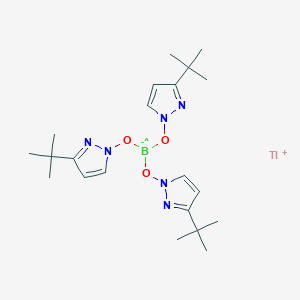

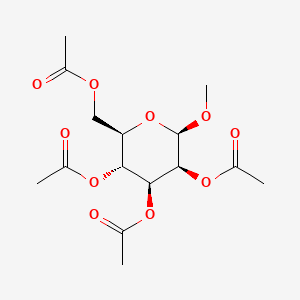

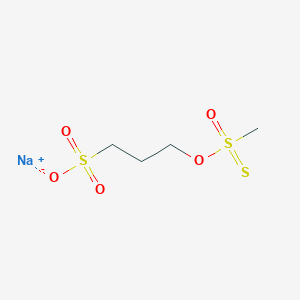

The molecular structure of “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol” consists of a cyclohexyl ring attached to a phenol group via an aminomethyl group . The InChI string for this compound is InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 .科学研究应用

Field Pharmacology

Tramadol, a centrally acting analgesic agent, is commonly used for the treatment of cancer pain and non-cancer pain as an alternative to opioid analgesics . It dually acts as an opioid μ1 receptor agonist and a monoamine reuptake inhibitor . Based on these actions, tramadol is effective for complicated pain associated with neuropathic disorders .

Field Forensic Toxicology

Tramadol has gained popularity in treating moderate to severe pain. Recently, it has been increasingly reported as a drug of misuse with intentional overdoses or intoxications . Tramadol poisoning can affect multiple organ systems .

Field Veterinary Medicine

In a study on six alpacas, the half-life of all three metabolites of tramadol (O-, N-, and Di-desmethyltramadol) was reported to be more than the parent drug . The main metabolite (O-desmethyltramadol) has a 200-time affinity for mu receptors and its analgesic effect is twice the parent medication .

Field Pain Management

Tramadol has a unique pharmacokinetic and pharmacodynamic profile, with opioidergic, noradrenergic, and serotonergic actions . Given the broad spectrum of molecular targets, tramadol as a unimodal analgesic relieves a broad range of pain types, such as postoperative, low back, and neuropathic pain and that associated with labor, osteoarthritis, fibromyalgia, and cancer . Tramadol also has other applications in pain management aside from the analgesic and anti-hyperalgesic modalities, including antidepressant, anxiolytic and anti-shivering roles .

Field Toxicology

Tramadol has been increasingly reported as a drug of misuse with intentional overdoses or intoxications . Tramadol poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of tramadol intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .

Field General Medicine

Tramadol is used to help manage moderate to severe pain . It works by changing the way the body senses pain and can then give pain relief . It can be used to treat different types of pain . Tramadol gives the best pain relief if used with regular paracetamol .

属性

IUPAC Name |

3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTYLDGVLFSXDG-WCQYABFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)